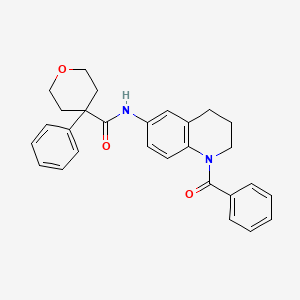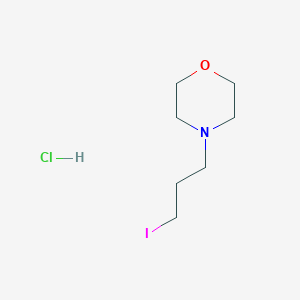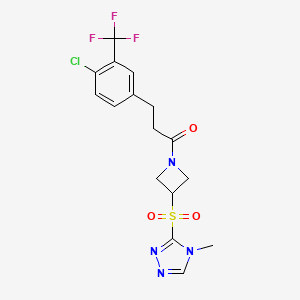
3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C16H16ClF3N4O3S and its molecular weight is 436.83. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxic Activity Evaluation
A study by Gómez-García et al. (2017) described an efficient method for the synthesis of 1-(trifluoromethylsulfonamido)propan-2-yl benzoates. These compounds exhibited cytotoxic activity against cancer cell lines, with IC50 values ranging from 17-17.44 µM, highlighting the potential utility of such compounds in cancer research (Gómez-García et al., 2017).
Antibacterial and Antifungal Activities
Chopde et al. (2012) synthesized azetidinone derivatives and evaluated their antimicrobial activities against various bacterial strains. Some compounds displayed promising antibacterial activities, indicating their potential as antibacterial agents (Chopde et al., 2012).
Synthesis and Characterization of Azetidin-2-one Derivatives
Shah et al. (2014) detailed the synthesis and antimicrobial activity evaluation of Azetidin-2-one-based Phenyl Sulfonyl Pyrazoline Derivatives. These compounds were tested for antibacterial and antifungal activities, demonstrating the importance of structural modification in enhancing biological activity (Shah et al., 2014).
Exploration of Anti-Inflammatory Activity
Sharma et al. (2013) synthesized new derivatives of azetidin-2-one and explored their anti-inflammatory effects. Most compounds showed potent results compared with indomethacin, a standard anti-inflammatory drug (Sharma et al., 2013).
Antimicrobial and Surface Activity of Triazole Derivatives
El-Sayed (2006) investigated the synthesis of 1,2,4-triazole derivatives and their antibacterial and surface activity. These studies underline the versatile applications of triazole derivatives in developing new antimicrobial agents (El-Sayed, 2006).
properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N4O3S/c1-23-9-21-22-15(23)28(26,27)11-7-24(8-11)14(25)5-3-10-2-4-13(17)12(6-10)16(18,19)20/h2,4,6,9,11H,3,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBDYDHGRWRJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-2,3-dimethoxy-5,6,13,13a-tetrahydroisoquinolino[2,1-b]isoquinolin-8-one](/img/structure/B2778337.png)

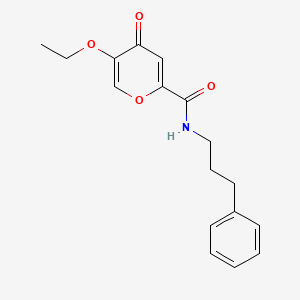
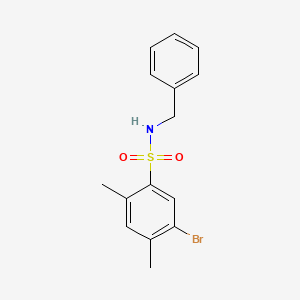
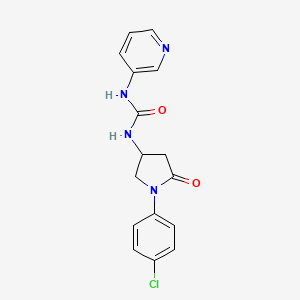

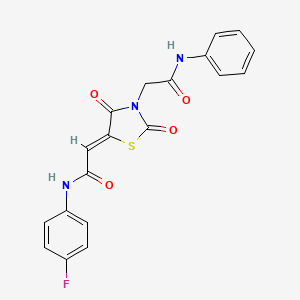
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride](/img/structure/B2778350.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-ethoxybenzamide](/img/structure/B2778351.png)
![5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2778352.png)
![[(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B2778353.png)

